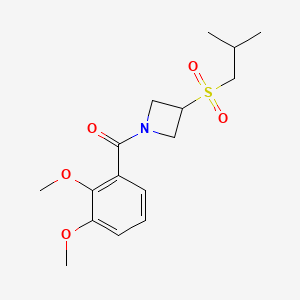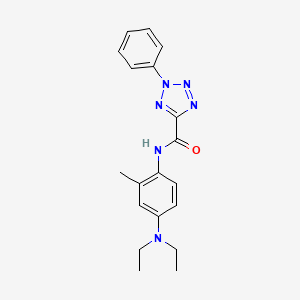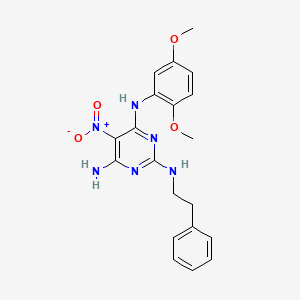![molecular formula C20H24N2O4S B2975020 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide CAS No. 2380190-99-6](/img/structure/B2975020.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide, also known as MTC, is a novel compound with potential therapeutic applications. It belongs to the family of thiazolidinone derivatives and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
実験室実験の利点と制限
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide has several advantages for lab experiments. It has been reported to have a high yield and purity, making it easy to synthesize and obtain. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide. One area of interest is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the investigation of the mechanism of action of this compound. Understanding the molecular mechanisms of this compound will provide insights into its biological activities and potential therapeutic applications. Additionally, the development of novel derivatives of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
合成法
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide involves the reaction of 2-oxochromene-3-carboxylic acid with thiomorpholine and formaldehyde. The resulting compound is then treated with hydrochloric acid to obtain the final product, this compound. This method has been reported to have a high yield and purity of the product.
科学的研究の応用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied extensively in vitro and in vivo for its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-18(16-13-15-3-1-2-4-17(15)26-19(16)24)21-14-20(5-11-27-12-6-20)22-7-9-25-10-8-22/h1-4,13H,5-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUPRQKJSQCBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2974948.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2974949.png)
![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2974950.png)

![2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole](/img/structure/B2974952.png)



![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2974957.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2974959.png)